

Spectroscopic Characterization of 3-(Benzylxy)-4H-pyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzylxy)-4H-pyran-4-one

Cat. No.: B1279054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-(Benzylxy)-4H-pyran-4-one**. Due to the limited availability of direct experimental spectra in the public domain, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It also includes detailed experimental protocols for acquiring such data and a general workflow for the spectroscopic analysis of synthesized compounds.

Compound Identification

Parameter	Value
Compound Name	3-(Benzylxy)-4H-pyran-4-one
Synonyms	3-(Phenylmethoxy)-4H-pyran-4-one, 3-Benzylxy-γ-pyrone
CAS Number	61049-67-0 [1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₀ O ₃ [1] [3]
Molecular Weight	202.21 g/mol [3]

Chemical Structure

The image you are requesting does not exist or is no longer available.

imgur.com

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Benzylxy)-4H-pyran-4-one**. These predictions are derived from the known spectral properties of the 4H-pyran-4-one core and the benzylxy substituent, as well as data from similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.60	d	1H	H-6 (pyranone ring)
~7.30-7.45	m	5H	Phenyl protons of benzyl group
~6.40	d	1H	H-5 (pyranone ring)
~5.15	s	2H	Methylene protons (-CH ₂ -) of benzyl group
~5.10	s	1H	H-2 (pyranone ring)

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~175.0	C-4 (C=O)
~155.0	C-2
~145.0	C-6
~136.0	Quaternary C of phenyl group
~128.0-129.0	CH of phenyl group
~115.0	C-5
~105.0	C-3
~70.0	Methylene C (-CH ₂ -) of benzyl group

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic and vinyl)
~2950-2850	Weak	C-H stretch (aliphatic -CH ₂ -)
~1650	Strong	C=O stretch (γ -pyrone)
~1600, 1495, 1450	Medium-Strong	C=C stretch (aromatic and pyranone ring)
~1250	Strong	C-O-C stretch (ether)
~1100	Medium	C-O stretch
~750-700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Predicted Mass Spectrometry Data

m/z	Ion
202.06	[M] ⁺
203.07	[M+H] ⁺
91.05	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(BenzylOxy)-4H-pyran-4-one** in ~0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - The solvent peak of CDCl_3 (δ 77.16 ppm) is typically used as the reference.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation:
 - ATR-FTIR (preferred): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

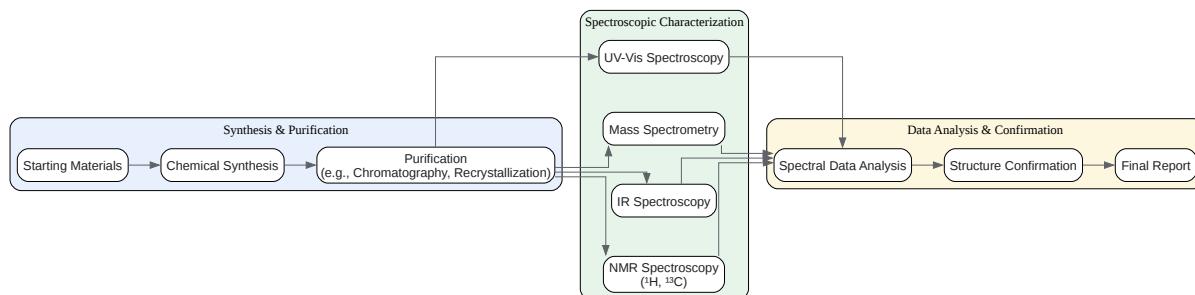
Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

Procedure (LC-MS with ESI):

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
 - The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

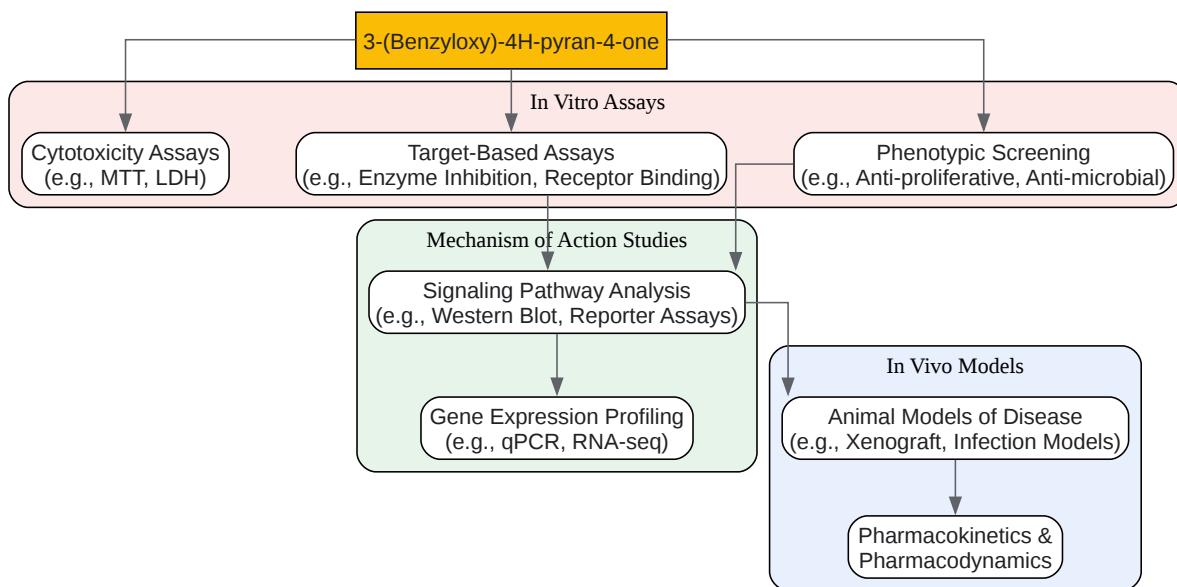

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Data Acquisition:
 - Record a baseline spectrum with a cuvette containing only the solvent.
 - Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like **3-(BenzylOxy)-4H-pyran-4-one**.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **3-(Benzylxy)-4H-pyran-4-one**.

Signaling Pathways and Biological Context

While specific signaling pathways for **3-(Benzylxy)-4H-pyran-4-one** are not yet elucidated, the 4H-pyran-4-one scaffold is a known pharmacophore found in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including as antioxidant, antibacterial, and antiproliferative agents. The benzyloxy moiety is often introduced to modulate properties such as solubility, cell permeability, and metabolic stability. Further research into the biological activity of **3-(Benzylxy)-4H-pyran-4-one** could involve screening against various cellular targets and signaling pathways implicated in diseases like cancer or inflammatory disorders.

The diagram below illustrates a logical workflow for preliminary biological screening of a novel compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the preliminary biological evaluation of a novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. parchem.com [parchem.com]
- 3. cenmed.com [cenmed.com]
- 4. eontrading.uk [eontrading.uk]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-(Benzylloxy)-4H-pyran-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279054#spectroscopic-characterization-of-3-benzylloxy-4h-pyran-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com